Azida de p-metilcinamoilo

Descripción general

Descripción

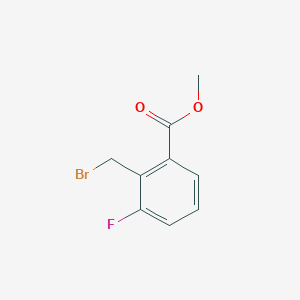

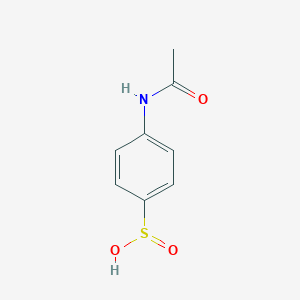

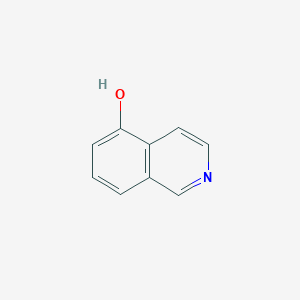

P-Methyl-cinnamoyl Azide is a chemical compound with the molecular formula C10H9N3O . It is a derivative of cinnamic acid, which is characterized by a double bond (CC) between the aromatic ring and the carboxyl group . This structure disturbs the π electron system of the molecule and inhibits electron delocalization . The azide group in the molecule is neither a strong electron donor nor a strong electron acceptor, but it increases conjugation in the molecule .

Synthesis Analysis

The synthesis of p-Methyl-cinnamoyl Azide involves the reaction of 3-p-Tolyl-acryloyl chloride with sodium azide in a solution of dioxane and water. This reaction is an example of the use of azides in the synthesis of various heterocycles .Molecular Structure Analysis

The molecular structure of p-Methyl-cinnamoyl Azide is unique due to the presence of a disturbed π-system . The electronic absorption spectra of the compound have been recorded and investigated to explore its structure . The spectra are characterized by a few number, low intensity, and high-energy electronic transitions (absorption bands) in the UV-vis region . The optimized geometry of the ground state of the compound has been calculated using the DFT/B3LYP/6‐31G** level of theory .Chemical Reactions Analysis

Azides, such as p-Methyl-cinnamoyl Azide, have been used in the synthesis of various heterocycles . They have been involved in synthesizing heterocycles with one heteroatom, such as pyrroles, as well as heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .Physical And Chemical Properties Analysis

The physical and chemical properties of p-Methyl-cinnamoyl Azide can be characterized using various spectroscopic techniques, including FTIR spectroscopy, 1 H-NMR, 13 C-NMR, and HRMS .Aplicaciones Científicas De Investigación

Síntesis orgánica: Formación de heterociclos

Azida de p-metilcinamoilo: se utiliza en la síntesis de varios heterociclos, que son estructuras centrales en muchos productos farmacéuticos y agroquímicos. Su reactividad permite la construcción de anillos de cinco y seis miembros con uno o más heteroátomos, como pirroles, pirazoles e isoxazoles .

Química medicinal: Desarrollo de fármacos

En química medicinal, la This compound sirve como precursor para la síntesis de 1,2,3-triazoles, una clase de compuestos con una amplia gama de actividades biológicas. Estos triazoles se encuentran en varios fármacos, ofreciendo beneficios terapéuticos como propiedades anticonvulsivas y antibacterianas .

Ciencia de materiales: Entrecruzamiento de polímeros

El grupo azida de This compound es altamente reactivo en condiciones térmicas o fotoquímicas, lo que lo convierte en un excelente candidato para el entrecruzamiento de polímeros. Esta aplicación es crucial para mejorar las propiedades físicas de los polímeros utilizados en varios materiales de alto rendimiento .

Bioquímica: Inhibición enzimática

En bioquímica, los derivados de azidas de cinamoilo, incluida la This compound, pueden actuar como inhibidores enzimáticos. Tienen el potencial de modular las vías biológicas y se estudian por sus efectos terapéuticos contra enfermedades donde la regulación enzimática es un factor clave .

Agricultura: Protección de cultivos

This compound: los derivados se pueden sintetizar en compuestos que sirven como precursores de agroquímicos. Estos compuestos pueden desempeñar un papel en el desarrollo de nuevos pesticidas o herbicidas, contribuyendo a la protección de los cultivos y la mejora del rendimiento .

Ciencias ambientales: Química verde

La reactividad del grupo azida se aprovecha en aplicaciones de química verde, donde la This compound se puede utilizar en reacciones que minimizan los subproductos dañinos. Esto se alinea con los principios de las ciencias ambientales para reducir la huella ecológica de los procesos químicos .

Mecanismo De Acción

Target of Action

p-Methyl-cinnamoyl Azide is a synthetic compound that belongs to the family of cinnamides and cinnamates . These compounds have been found to exhibit antimicrobial activity, suggesting that their primary targets are pathogenic fungi and bacteria

Mode of Action

It is known that cinnamides and cinnamates interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

The cinnamate/monolignol pathway plays a central role in the synthesis of various phenylpropanoid compounds, including cinnamates . This pathway provides precursors for compounds such as lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, and stilbenes

Pharmacokinetics

It’s worth noting that the physicochemical and pharmacokinetic characteristics of similar cinnamamides have been described as acceptable, with little toxicity, indicating their potential use as lead drug candidates .

Result of Action

The primary result of the action of p-Methyl-cinnamoyl Azide is its antimicrobial activity. It has been found to be effective against pathogenic fungi and bacteria . The compound disrupts the integrity of the fungal cell wall and membrane, leading to cell death .

Action Environment

It’s known that the efficacy and stability of similar compounds can be influenced by various environmental factors, including temperature, light, and ph

Propiedades

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVSVRKWJLKNIT-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459034 | |

| Record name | p-Methyl-cinnamoyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24186-38-7 | |

| Record name | p-Methyl-cinnamoyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)

![D-[4-13C]Glucose](/img/structure/B118824.png)

![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)